1-((S)-3-Iodo-piperidin-1-yl)-ethanone
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Overview
Description
1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a chemical compound characterized by the presence of an iodine atom attached to a piperidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone typically involves the iodination of a piperidine derivative. One common method includes the reaction of (S)-3-piperidone with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((S)-3-Iodo-piperidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The iodine atom may facilitate binding to certain enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
- 1-((S)-3-Bromo-piperidin-1-yl)-ethanone
- 1-((S)-3-Chloro-piperidin-1-yl)-ethanone
- 1-((S)-3-Fluoro-piperidin-1-yl)-ethanone
Comparison: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with certain biological targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(3S)-3-iodopiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKHASSNNUWAF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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